
L-Eflornithine
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: L-Eflornitina se puede sintetizar mediante diversos métodos. Un método común implica la reacción del ácido 2,5-diaminopentanoico con difluorometilornitina en condiciones específicas . La reacción típicamente requiere un solvente como el etanol y se lleva a cabo a una temperatura controlada para garantizar que se obtenga el producto deseado.
Métodos de Producción Industrial: En entornos industriales, L-Eflornitina se produce utilizando técnicas de síntesis química a gran escala. El proceso implica el uso de cromatografía líquida de alta resolución (HPLC) para purificar el compuesto y garantizar su calidad . Los métodos de producción industrial están diseñados para ser eficientes y rentables, lo que permite la fabricación a gran escala del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones: L-Eflornitina experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades para diferentes aplicaciones.
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran L-Eflornitina incluyen agentes oxidantes, agentes reductores y nucleófilos . Las reacciones se llevan a cabo típicamente en condiciones controladas, como temperaturas específicas y niveles de pH, para lograr los productos deseados.
Principales Productos Formados: Los principales productos formados a partir de las reacciones que involucran L-Eflornitina dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de L-Eflornitina, mientras que las reacciones de sustitución pueden resultar en la formación de derivados sustituidos .
Aplicaciones Científicas De Investigación
Oncology Applications
1.1 Treatment of High-Risk Neuroblastoma
L-Eflornithine has been approved by the FDA for use in adult and pediatric patients with high-risk neuroblastoma, aimed at reducing the risk of relapse after achieving a partial response to prior therapies. A multi-center, open-label trial demonstrated that patients receiving this compound orally twice daily showed improved event-free survival rates compared to historical controls .
Key Findings:
- In a study involving 105 patients, this compound was administered based on body surface area until disease progression or for a maximum of 2 years.
- The treatment led to significant improvements in outcomes compared to historical benchmarks from prior studies .
1.2 Mechanism of Action in Cancer Treatment
The mechanism by which this compound exerts its effects involves the inhibition of polyamine synthesis, which is crucial for cell growth and differentiation. This inhibition has been shown to restore the balance of the LIN28/Let-7 metabolic pathway, impacting cancer stem cells and glycolytic metabolism . In vitro studies indicated that this compound induced cellular senescence and suppressed neurosphere formation in neuroblastoma cells, highlighting its potential as a cytostatic agent rather than a cytotoxic one .
Dermatological Applications
2.1 Treatment of Hirsutism
This compound is also indicated for the topical treatment of unwanted facial hair in women diagnosed with hirsutism. Clinical trials have demonstrated its efficacy in reducing hair growth when applied as a 15% cream .
Clinical Study Results:
- In a controlled trial, 58% of participants treated with this compound cream showed improvement in hair growth after 24 weeks compared to only 34% in the placebo group.
- The cream's effectiveness was statistically significant, with patients reporting reduced discomfort and bother associated with hirsutism .
2.2 Novel Drug Delivery Systems
Recent research has explored innovative drug delivery methods for this compound using electrospun nanofibers. These systems have shown promise in enhancing the localized delivery of the drug while maintaining a high safety profile . The development of medicated face masks incorporating this compound could provide effective management options for hirsutism while offering moisturizing benefits .
Comparative Efficacy Studies
Application | Efficacy Rate | Study Duration | Patient Population |
---|---|---|---|
High-Risk Neuroblastoma | Improved EFS | Up to 2 years | 105 patients |
Hirsutism (Topical Cream) | 58% improvement | 24 weeks | Women with unwanted facial hair |
Case Studies and Clinical Trials
Numerous clinical trials have evaluated the efficacy and safety of this compound across different conditions:
- Neuroblastoma Trials: A significant trial showed improved event-free survival rates among high-risk neuroblastoma patients treated with this compound compared to historical controls .
- Hirsutism Studies: Systematic reviews indicate that topical this compound significantly reduces unwanted hair growth, with patient self-assessments favoring treated areas over placebo .
Mecanismo De Acción
L-Eflornitina ejerce sus efectos inhibiendo irreversiblemente la enzima ornitina descarboxilasa . Esta enzima es la primera y la limitante de la velocidad en la biosíntesis de poliaminas, que son esenciales para el crecimiento y la diferenciación celular. Al inhibir esta enzima, L-Eflornitina reduce los niveles de poliaminas en las células, lo que afecta el crecimiento y la proliferación celular .
Comparación Con Compuestos Similares
L-Eflornitina es única en comparación con otros compuestos similares debido a su mecanismo de acción específico y su capacidad para inhibir irreversiblemente la ornitina descarboxilasa . Los compuestos similares incluyen alfa-difluorometilornitina y 2-difluorometilornitina, que también inhiben la ornitina descarboxilasa, pero pueden tener diferentes propiedades farmacocinéticas y aplicaciones terapéuticas .
Actividad Biológica
L-Eflornithine, also known as α-difluoromethylornithine (DFMO), is a compound primarily recognized for its role in treating late-stage human African trypanosomiasis (HAT), caused by Trypanosoma brucei gambiense. This article explores its biological activity, focusing on its antitrypanosomal effects, pharmacokinetics, and clinical applications.
This compound acts as a specific and irreversible inhibitor of ornithine decarboxylase (ODC) , an enzyme crucial for polyamine synthesis. By inhibiting ODC, this compound disrupts the growth and proliferation of T. brucei, leading to reduced parasitic load in infected individuals. This mechanism is particularly effective in late-stage HAT, where the parasite invades the central nervous system.
Antitrypanosomal Activity
Recent studies have demonstrated the enantiospecific antitrypanosomal activity of this compound compared to its D-enantiomer. In vitro experiments showed that this compound exhibited significantly higher potency against various strains of T. brucei gambiense:
Compound | IC50 (μM) | 95% Confidence Interval |
---|---|---|
Racemic Eflornithine | 9.1 | [8.1; 10] |
This compound | 5.5 | [4.5; 6.6] |
D-Eflornithine | 50 | [42; 57] |
This data indicates that this compound is approximately 9-fold more potent than D-eflornithine, justifying its use as a primary therapeutic agent in HAT treatment .
Clinical Efficacy and Case Studies
A notable clinical study evaluated the combination therapy of nifurtimox and eflornithine (N+E) in Ugandan patients with late-stage HAT. The study involved 31 patients treated with a regimen of 400 mg/kg/day eflornithine for seven days alongside nifurtimox for ten days. The outcomes were promising:
- Efficacy Rate : Ranged from 90.3% to 100% based on different analysis methods.
- Adverse Events : Major adverse events were reported in five patients, with neutropenia being common (9 out of 31 patients) .
This case series highlighted the potential of combining eflornithine with other agents to enhance treatment outcomes while minimizing adverse effects.
Pharmacokinetics
The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion (ADME). A study assessing the stereoselective pharmacokinetics in patients indicated that this compound has distinct absorption characteristics compared to its D counterpart. The total eflornithine concentrations required for effective treatment were found to be significantly higher than the IC50 values observed in vitro, suggesting a need for careful dosing in clinical settings .
Research Findings and Future Directions
This compound continues to be a subject of extensive research beyond its traditional use in HAT. Investigations into its potential applications in cancer therapy have emerged due to its ODC inhibition properties. For instance, studies have shown that DFMO may be beneficial in chemoprevention strategies for colorectal cancer when combined with other agents such as sulindac or aspirin .
Propiedades
Número CAS |
66640-93-5 |
---|---|
Fórmula molecular |
C6H12F2N2O2 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
(2R)-2,5-diamino-2-(difluoromethyl)pentanoic acid |
InChI |
InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m0/s1 |
Clave InChI |
VLCYCQAOQCDTCN-LURJTMIESA-N |
SMILES |
C(CC(C(F)F)(C(=O)O)N)CN |
SMILES isomérico |
C(C[C@](C(F)F)(C(=O)O)N)CN |
SMILES canónico |
C(CC(C(F)F)(C(=O)O)N)CN |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
L-Eflornithine; L-alpha-Difluoromethylornithine; (-)-2-Difluoromethylornithine; |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of eflornithine against Trypanosoma brucei gambiense?
A1: Eflornithine acts as an inhibitor of ornithine decarboxylase (ODC), an enzyme crucial for polyamine biosynthesis in Trypanosoma brucei gambiense. [, ] By blocking ODC, eflornithine disrupts the production of polyamines, essential molecules for parasite growth and survival. [, , ] The L-enantiomer of eflornithine exhibits higher potency against the target enzyme compared to the D-enantiomer. []
Q2: Why is oral administration of racemic eflornithine less effective than intravenous administration for late-stage human African trypanosomiasis (HAT)?
A2: Oral administration of racemic eflornithine results in lower systemic exposure of the more potent L-enantiomer compared to the D-enantiomer due to stereoselective absorption in the gut. [, , ] This difference in bioavailability leads to a lower concentration of the active L-enantiomer reaching the brain, the primary site of infection in late-stage HAT. [, ] Intravenous administration bypasses the absorption process, resulting in higher and more predictable drug levels in both plasma and cerebrospinal fluid. [, ]
Q3: What are the potential benefits of developing an L-eflornithine-based therapy for HAT?
A3: Utilizing only the more potent L-enantiomer could potentially improve the treatment of late-stage HAT by achieving higher efficacy at lower doses. [, ] This could translate to shorter treatment durations, reduced toxicity, and improved patient compliance. [, , ] Furthermore, an all-oral this compound-based regimen could increase treatment accessibility and reduce the burden on healthcare systems in HAT-endemic areas. [, ]
Q4: What challenges exist in developing an effective oral this compound-based therapy?
A4: Despite its higher potency, oral administration of this compound alone might not achieve adequate efficacy due to its relatively low oral bioavailability. [, ] Strategies to improve the oral absorption and brain penetration of this compound, such as prodrug approaches or novel drug delivery systems, are necessary to overcome this limitation. [] Further research is also needed to optimize dosing regimens and evaluate the long-term safety and efficacy of oral this compound-based therapies. [, ]
Q5: What analytical techniques have been employed to study eflornithine enantiomers?
A6: Researchers have used various analytical methods to separate, identify, and quantify eflornithine enantiomers. These include chiral chromatographic techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), which has been successfully applied for the isolation of D- and this compound on a milligram scale. [] Additionally, stereospecific liquid chromatographic methods have been utilized to measure the concentrations of D- and this compound in biological samples, such as plasma and cerebrospinal fluid. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.